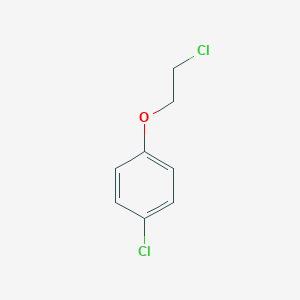

1-Chloro-4-(2-chloroethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJCCNZMGVNBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074487 | |

| Record name | Benzene, 1-chloro-4-(2-chloroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-28-0 | |

| Record name | 1-Chloro-4-(2-chloroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13001-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl 4-chlorophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(2-chloroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(2-chloroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL 4-CHLOROPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6MPD4B6F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-(2-chloroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Chloro-4-(2-chloroethoxy)benzene (CAS No. 13001-28-0). As a chlorinated aromatic ether, this compound holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document collates available data on its fundamental physical constants, provides detailed experimental protocols for their determination, and offers insights into its expected spectral characteristics.

Introduction and Chemical Identity

This compound is an organic compound featuring a benzene ring substituted with a chlorine atom and a 2-chloroethoxy group. This unique combination of a halogenated aromatic ring and a chloroalkyl ether moiety imparts specific reactivity and physical properties that are of interest in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at different positions on the molecule allows for selective functionalization, making it a valuable building block for more complex molecular architectures.

Chemical Structure:

Molecular Formula: C₈H₈Cl₂O

Molecular Weight: 191.05 g/mol

Tabulated Physical Properties

A summary of the available and predicted physical properties of this compound is presented in Table 1 for quick reference. It is important to note that there is some discrepancy in the reported physical state at room temperature, with some sources describing it as a liquid and others as a solid with a low melting point. This suggests that its melting point is close to ambient temperature.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 13001-28-0 | |

| Molecular Formula | C₈H₈Cl₂O | |

| Molecular Weight | 191.05 g/mol | |

| Physical Form | Colorless to light-yellow liquid or solid | [1] |

| Melting Point | 39 °C | [2] |

| Boiling Point | 184-186 °C at 92 Torr | [2] |

| Density | 1.246 ± 0.06 g/cm³ (predicted) | [2] |

| Flash Point | 106.5 °C | [3] |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | General principle for similar compounds |

| Refractive Index | Not available. Predicted to be in the range of 1.54-1.56 at 20°C. | Based on similar aromatic ethers[4] |

Experimental Protocols for Physical Property Determination

The following protocols are provided as standardized methods for the experimental verification of the key physical properties of this compound. Adherence to these procedures will ensure the generation of reliable and reproducible data.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5][6] A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.[5][6]

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of solid this compound.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (39 °C).

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a characteristic physical property that can be used for identification and purity assessment.

Methodology (Micro Boiling Point Method):

-

Sample Preparation: Place a small volume (approximately 0.5 mL) of liquid this compound into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Acquisition: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube.

Solubility Assessment

Understanding the solubility profile of a compound is crucial for its application in reactions, formulations, and purification processes.[8][9]

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, measured amount of this compound (e.g., 10 mg).

-

Observation: Vigorously shake each test tube and observe if the compound dissolves completely.

-

Classification: Classify the solubility as "soluble" (dissolves completely), "sparingly soluble" (partially dissolves), or "insoluble" (does not visibly dissolve).

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 6.5-8.0 ppm.[9] Due to the para-substitution pattern, a characteristic set of two doublets is expected. The protons ortho to the chloro group will likely be at a slightly different chemical shift than the protons ortho to the ether group.

-

Ethoxy Protons (-O-CH₂-CH₂-Cl): The two methylene groups of the chloroethoxy chain will each give rise to a triplet, due to coupling with each other. The protons on the carbon adjacent to the oxygen (-O-CH₂-) are expected to be downfield (around δ 3.4-4.5 ppm) compared to the protons on the carbon adjacent to the chlorine (-CH₂-Cl), which would also be in a similar region.[10][11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Aromatic Carbons (Ar-C): The carbons of the benzene ring are expected to resonate in the region of δ 120-160 ppm.[9] Due to the para-substitution, four signals are expected for the aromatic carbons.

-

Ethoxy Carbons (-O-CH₂-CH₂-Cl): The two methylene carbons will appear in the aliphatic region. The carbon bonded to the oxygen (-O-CH₂) will be downfield (around δ 60-80 ppm), while the carbon bonded to the chlorine (-CH₂-Cl) will be slightly upfield from that.[11]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

C-O-C Stretch (Ether): A strong, characteristic C-O stretching vibration is expected in the region of 1250-1050 cm⁻¹.[10][11] For an aryl alkyl ether, two strong bands are anticipated.[10][11]

-

C-Cl Stretch (Alkyl and Aryl Halide): The C-Cl stretching vibrations will appear in the fingerprint region, typically between 800-600 cm⁻¹.[12]

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 190 (for the ³⁵Cl isotopes) and an M+2 peak at m/z 192 of significant intensity, characteristic of a molecule containing two chlorine atoms.[13] The isotopic pattern of the molecular ion cluster will be a key identifier.

-

Fragmentation: Common fragmentation pathways are expected to involve cleavage of the ether bond and loss of the chloroethyl group.[14][15] Alpha-cleavage adjacent to the oxygen and loss of a chlorine radical are also plausible fragmentation patterns.[15]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H411: Toxic to aquatic life with long lasting effects.

GHS Pictograms:

-

Corrosion

-

Exclamation mark

-

Environment

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data is available, further characterization, particularly comprehensive spectroscopic analysis, is warranted to fully elucidate its properties. The provided protocols offer a standardized approach for researchers to generate high-quality data for this promising synthetic intermediate. As with any chemical, adherence to strict safety protocols is essential during its handling and use.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

Sources

- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 2. ÚÛÙ this compound [CAS] 13001-28-0 تÙÙÛد Ú©ÙÙدگاÙØ ØªØ§Ù ÛÙ Ú©ÙÙدگاÙØ Ú©Ø§Ø±Ø®Ø§ÙÙ - Ú©ÙÛد زÙÛ [af.keyingchemical.org]

- 3. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 4. 1-chloro-4-ethoxybenzene [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 7. quora.com [quora.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

"1-Chloro-4-(2-chloroethoxy)benzene" chemical structure and bonding

An In-Depth Technical Guide to the Structure and Bonding of 1-Chloro-4-(2-chloroethoxy)benzene

Abstract

This compound is a disubstituted aromatic compound featuring a unique combination of reactive sites that make it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive analysis of its molecular structure, the nuanced nature of its chemical bonds, and the resulting chemical reactivity. We will explore the dichotomy between the aromatic and aliphatic carbon-chlorine bonds, the influence of the ether linkage on the benzene ring's electron density, and the strategic implications for its use as a synthetic building block. This document serves as a core reference for researchers, scientists, and drug development professionals seeking to understand and leverage the distinct properties of this molecule.

Molecular Identity and Physicochemical Properties

This compound is identified by its specific arrangement of a chlorophenyl group linked to a chloroethyl group via an ether bridge. This structure imparts a distinct set of physical and chemical properties that are foundational to its application in synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 13001-28-0 | [2] |

| Molecular Formula | C₈H₈Cl₂O | [2] |

| Molecular Weight | 191.05 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=CC=C1OCCCl)Cl | |

| InChI Key | Not readily available |

Elucidation of the Chemical Structure

The molecule's architecture is centered around a 1,4- (or para-) substituted benzene ring. This specific substitution pattern dictates the molecule's overall geometry and electronic properties.

Caption: 2D structure of this compound.

The Aromatic Core

The foundation of the molecule is a hexagonal ring of six sp²-hybridized carbon atoms. The p-orbitals on these carbons overlap to form a delocalized π-electron system above and below the plane of the ring, which is characteristic of aromatic compounds.[4] This delocalization is responsible for the thermodynamic stability of the benzene ring and dictates its preference for substitution reactions over addition reactions.[4]

The Chloroethoxy Side Chain

Attached to the fourth carbon of the ring is a (2-chloroethoxy) group (-O-CH₂-CH₂-Cl). This side chain introduces several key features:

-

Flexibility: The single bonds (C-C and C-O) within the chain allow for free rotation, giving the side chain significant conformational flexibility.

-

Polarity: The electronegative oxygen and chlorine atoms create dipoles within the chain, influencing the molecule's solubility and intermolecular interactions.

-

Reactivity: The terminal chlorine atom is attached to an sp³-hybridized carbon, rendering it a reactive site for nucleophilic substitution, a crucial feature for its role as a synthetic intermediate.

A Deep Dive into Chemical Bonding

The functionality of this compound is a direct consequence of the distinct types of chemical bonds present. Understanding the differences between these bonds is critical to predicting the molecule's reactivity.

Caption: Logical relationship between bond types and chemical properties.

Aromatic C-Cl Bond

The bond between the chlorine atom and the benzene ring is significantly different from a typical alkyl-halide bond. The sp² hybridization of the ring carbon results in a shorter, stronger bond. Furthermore, the lone pair electrons on the chlorine atom can be delocalized into the aromatic π-system.[4] This partial double-bond character makes the aromatic chlorine highly resistant to nucleophilic substitution reactions that are common for alkyl halides.[4]

Aryl-Ether Linkage (C-O-C)

The ether linkage connects the aromatic ring to the aliphatic side chain. The oxygen atom's lone pairs are electron-donating, which increases the electron density of the benzene ring, particularly at the ortho and para positions. This "activating" effect makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.

Aliphatic C-Cl Bond

In stark contrast to its aromatic counterpart, the chlorine atom on the ethoxy side chain is bonded to an sp³-hybridized carbon. This C-Cl bond is a standard polar covalent bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This site is the molecule's primary handle for derivatization via Sₙ2 reactions, allowing for the introduction of various functional groups like amines, azides, or cyanides.

Synthetic Strategy and Mechanistic Insight

The most common and logical synthesis of this compound is a variation of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide.

Caption: A typical workflow for the synthesis of the target compound.

Core Protocol: Synthesis via Nucleophilic Substitution

A reliable protocol involves the alkylation of 4-chlorophenol.[5] This process leverages the acidity of the phenolic proton.

-

Deprotonation: 4-chlorophenol is dissolved in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to the solution.[5]

-

Nucleophile Formation: The base removes the acidic proton from the hydroxyl group of 4-chlorophenol, generating the highly nucleophilic 4-chlorophenoxide anion.

-

Alkylation: An excess of a suitable alkylating agent, such as 1,2-dichloroethane, is added to the reaction mixture. The 4-chlorophenoxide anion attacks one of the carbon atoms of 1,2-dichloroethane in a classic Sₙ2 displacement, displacing a chloride ion and forming the ether bond.

-

Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove the inorganic salts and any remaining base. The crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.

Mechanistic Causality

-

Choice of Base: A moderately strong base like K₂CO₃ is sufficient to deprotonate the phenol (pKa ≈ 9-10) without causing unwanted side reactions, such as elimination on the alkyl halide.

-

Choice of Solvent: A polar aprotic solvent like DMF is ideal. It effectively solvates the cation (K⁺ or Na⁺) but does not solvate the phenoxide anion as strongly as a protic solvent would. This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the Sₙ2 reaction.[6]

-

Choice of Alkylating Agent: Using 1,2-dichloroethane provides the chloroethoxy moiety directly. Using an excess of this reagent helps to minimize the potential for a second substitution reaction where the product molecule could react with another phenoxide anion.

Spectroscopic Characterization and Validation

The identity and purity of this compound are confirmed using standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 6.8-7.4 ppm): Two sets of doublets in a characteristic AA'BB' pattern for the 1,4-disubstituted ring.[7] Aliphatic Region (δ 3.7-4.2 ppm): Two triplets, each integrating to 2H, corresponding to the -O-CH₂- and -CH₂-Cl protons. The downfield shift is due to the deshielding effects of the adjacent oxygen and chlorine atoms. |

| IR | ~2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1500-1600 cm⁻¹: C=C stretching of the aromatic ring. ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. ~1050-1150 cm⁻¹: C-Cl stretching (aromatic). ~650-750 cm⁻¹: C-Cl stretching (aliphatic). |

| Mass Spec. | Molecular Ion (M⁺): A cluster of peaks around m/z 190, 192, and 194, reflecting the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation: Common fragments would include the loss of the chloroethyl group (-CH₂CH₂Cl) and cleavage at the ether bond. |

Reactivity Profile and Applications in Synthesis

The dual-reactive nature of this compound makes it a versatile synthetic intermediate.

-

Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo further substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The activating, ortho,para-directing ether group will direct incoming electrophiles to the positions ortho to it (C2 and C6).

-

Nucleophilic Substitution: As previously discussed, the terminal chlorine is the primary site for building more complex molecules. It can be displaced by a wide range of nucleophiles to introduce new functionalities.

This bifunctional character allows for sequential or orthogonal synthetic strategies. For example, a nucleophile can be added to the side chain first, and then the aromatic ring can be modified, or vice versa. This makes the compound a valuable starting point for creating libraries of complex molecules in drug discovery programs, where a common core (the chlorophenyl ether) can be elaborated with diverse side chains.

Conclusion

This compound is a molecule of strategic importance in organic synthesis. Its structure is defined by the interplay between a stable, yet reactive, aromatic core and a flexible, functionalizable aliphatic side chain. The distinct bonding characteristics—a robust aromatic C-Cl bond and a labile aliphatic C-Cl bond—provide chemists with two orthogonal points for molecular modification. A thorough understanding of this structure and bonding, as detailed in this guide, is essential for its effective application in the development of novel pharmaceuticals, polymers, and specialty chemicals.

References

- Smolecule. (n.d.). 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene.

- ECHEMI. (n.d.). 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2.

- PubChem. (n.d.). 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene.

- Santa Cruz Biotechnology. (n.d.). 1-(2-Chloro-ethoxy)-4-ethoxy-benzene.

- ChemSrc. (n.d.). CAS#:7501-11-3 | 1-chloro-2-[2-(2-chloroethoxy)ethoxy]benzene.

- ChemicalBook. (n.d.). 1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene.

- NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 1-CHLORO-2,5-DIETHOXYBENZENE(52196-74-4) 1H NMR spectrum.

- Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

- Google Patents. (n.d.). Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene.

- NIST. (n.d.). Benzene, 1-chloro-4-ethoxy-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). This compound | 13001-28-0.

- PubChem. (n.d.). 1-Chloro-4-(2-chloroethoxy)-2-methylbenzene.

- Benchchem. (n.d.). (2-Chloroethoxy)benzene.

- PubChem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.

- PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene.

- US EPA. (n.d.). Benzene, 1-chloro-4-phenoxy- - Substance Details.

- Sigma-Aldrich. (n.d.). (2-Chloroethoxy)benzene 98.

- PubChem. (n.d.). 1-Chloro-2-ethoxybenzene.

- DTIC. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.

- University of Wisconsin Oshkosh. (2015). IR Spectrums.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2).

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- chemrevise. (n.d.). Benzene - Aromatic Hydrocarbons / Arenes.

- Benchchem. (2025). Synthesis of 1-Chloro-4-(4-chlorobutyl)benzene from benzene.

- ChemicalBook. (n.d.). 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum.

- ResearchGate. (2019). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry.

- NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook.

- Benchchem. (n.d.). 1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene | 7501-11-3.

- PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene.

- BLDpharm. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)benzene.

- SIELC Technologies. (2018). 1-Chloro-2-ethoxybenzene.

- ResearchGate. (n.d.). Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)....

Sources

- 1. 1-Chloro-4-(2-chloroethoxy)-2-methylbenzene | C9H10Cl2O | CID 43135621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13001-28-0 [chemicalbook.com]

- 3. 1-Chloro-4-[(chloromethoxy)methyl]benzene | C8H8Cl2O | CID 12946592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrevise.org [chemrevise.org]

- 5. benchchem.com [benchchem.com]

- 6. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]

- 7. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 1-Chloro-4-(2-chloroethoxy)benzene (CAS: 13001-28-0): Synthesis, Characterization, and Applications in Modern Organic Chemistry

Foreword: Unveiling a Versatile Synthetic Building Block

Welcome to a comprehensive exploration of 1-Chloro-4-(2-chloroethoxy)benzene. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to understand a chemical entity, but to master its application. Within this document, we move beyond mere data recitation. We delve into the causality behind synthetic choices, the logic of analytical validation, and the strategic potential of this molecule as a key intermediate in the synthesis of complex organic structures. As your partner in scientific advancement, my goal is to equip you with the technical accuracy and field-proven insights necessary to confidently integrate this compound into your research and development workflows.

Core Molecular Profile and Physicochemical Properties

This compound, registered under CAS number 13001-28-0, is a disubstituted aromatic ether. Its structure is characterized by a benzene ring chlorinated at the para-position and bearing a 2-chloroethoxy group. This unique arrangement of functional groups—an aryl chloride and an alkyl chloride connected by an ether linkage—renders it a valuable and versatile bifunctional building block in organic synthesis.

The presence of two distinct chlorine atoms offers differential reactivity, allowing for selective transformations. The alkyl chloride is susceptible to nucleophilic substitution, while the aryl chloride is more inert but can participate in cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.[1]

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 13001-28-0 | |

| Molecular Formula | C₈H₈Cl₂O | |

| Molecular Weight | 191.06 g/mol | |

| Physical Form | Colorless to light-yellow liquid or solid | |

| Purity | Typically ≥95% | |

| Storage | Sealed in a dry place at room temperature | |

| InChI Key | DFJCCNZMGVNBKQ-UHFFFAOYSA-N | |

| Signal Word | Danger | |

| Hazard Statements | H302+H312, H315, H318, H400, H411 | |

| Precautionary Codes | P264, P270, P273, P280, P301+P312+P330, P302+P352+P312, P305+P351+P338+P310 |

Synthesis Protocol: A Validated Williamson Ether Synthesis Approach

The most reliable and scalable method for preparing this compound is the Williamson ether synthesis.[2][3] This classic Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide. In this specific case, we utilize the readily available 4-chlorophenol and 1,2-dichloroethane.

The causality for this choice is rooted in efficiency and cost-effectiveness. 4-Chlorophenol is an inexpensive starting material, and 1,2-dichloroethane serves as both the reactant and, in some protocols, the solvent. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is a critical field-proven insight. The PTC facilitates the transfer of the aqueous phenoxide into the organic phase, dramatically accelerating the reaction rate and improving yield by overcoming phase incompatibility.

Reaction Mechanism and Workflow

The synthesis proceeds in two key stages:

-

Deprotonation: A strong base (e.g., NaOH) deprotonates the acidic hydroxyl group of 4-chlorophenol to generate the sodium 4-chlorophenoxide salt.[4]

-

Nucleophilic Attack (Sₙ2): The resulting phenoxide ion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloroethane. This displaces a chloride ion and forms the desired ether linkage.

Caption: Logical workflow for the Williamson ether synthesis of the title compound.

Detailed Step-by-Step Laboratory Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

Materials:

-

4-Chlorophenol (≥99%)

-

Sodium hydroxide (pellets, ≥98%)

-

1,2-Dichloroethane (ACS grade)

-

Tetrabutylammonium bromide (TBAB, ≥98%)

-

Toluene (ACS grade)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and temperature probe

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Flask Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add 4-chlorophenol (128.5 g, 1.0 mol).

-

Base Addition: Add deionized water (200 mL) and sodium hydroxide pellets (44.0 g, 1.1 mol). Stir the mixture at room temperature until all solids have dissolved. The formation of the sodium phenoxide salt is exothermic.

-

Solvent and Catalyst: Add 1,2-dichloroethane (400 mL) and tetrabutylammonium bromide (16.1 g, 0.05 mol). The mixture will be biphasic.

-

Reaction: Heat the mixture to a vigorous reflux (approx. 70-75 °C) with strong stirring. The PTC is crucial for bringing the reactants together across the phase boundary.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical mobile phase for TLC is 10:1 Hexane:Ethyl Acetate. The reaction is typically complete within 4-6 hours.

-

Workup - Quenching and Phase Separation: Cool the reaction mixture to room temperature. Transfer the entire mixture to a 2 L separatory funnel. Add 200 mL of deionized water. Shake and allow the layers to separate. The lower organic layer contains the product.

-

Washing: Wash the organic layer sequentially with:

-

1 x 200 mL of 5% NaOH solution (to remove any unreacted 4-chlorophenol).

-

1 x 200 mL of deionized water.

-

1 x 200 mL of brine (to break emulsions and begin drying).

-

-

Drying and Filtration: Drain the organic layer into a large Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 10-15 minutes. Filter the drying agent by gravity or vacuum filtration.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the 1,2-dichloroethane and any other volatile impurities.

-

Purification (Optional): The crude product is often of sufficient purity (≥95%) for many applications. For higher purity, vacuum distillation is recommended.

Analytical Characterization and Quality Control

Structural confirmation and purity assessment are paramount. A suite of analytical techniques should be employed to create a comprehensive quality profile.

Spectroscopic Signature

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. The expected signals are:

-

Aromatic protons: Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene protons (O-CH₂): A triplet around δ 4.2 ppm.

-

Methylene protons (Cl-CH₂): A triplet around δ 3.8 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals: four for the aromatic carbons (two substituted, two unsubstituted) and two for the aliphatic carbons of the ethoxy chain.

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 190. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key diagnostic feature.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands include:

-

C-O-C (ether) stretching around 1250 cm⁻¹.

-

C-Cl (alkyl) stretching around 650-750 cm⁻¹.

-

C-Cl (aryl) stretching around 1090 cm⁻¹.

-

Aromatic C=C stretching around 1500-1600 cm⁻¹.

-

Chromatographic Purity Assessment

-

Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is the standard method for determining the purity of this compound.[6] A non-polar capillary column (e.g., DB-5 or equivalent) provides excellent resolution. The purity is determined by the area percent of the main peak.

Caption: A typical Quality Control (QC) workflow for product validation.

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile intermediate.[1][7] Its bifunctional nature allows for sequential, orthogonal reactions, making it a valuable tool for building molecular complexity.

As a Linker Precursor in PROTACs and Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The chloroethoxy moiety of our title compound is an ideal handle for linker attachment.

Hypothetical Application Workflow:

The following scheme illustrates how this compound could be used to synthesize a key intermediate for a PROTAC linker.

-

Nucleophilic Substitution: The alkyl chloride is more reactive than the aryl chloride. It can be selectively displaced by a nucleophile, such as the amine group of a protected piperazine, a common component in linker chemistry.

-

Aryl Cross-Coupling: The remaining aryl chloride can then be subjected to a Suzuki or Buchwald-Hartwig cross-coupling reaction to attach another molecular fragment, such as a boronic acid or an amine, paving the way for connection to an E3 ligase ligand.

Caption: Synthetic strategy for a PROTAC linker precursor.

This sequential reactivity is the cornerstone of its utility, providing a logical and controllable pathway to complex molecules essential for modern drug discovery.

Safety, Handling, and Toxicology

As a chlorinated aromatic compound, this compound requires careful handling.[8][9] The safety protocols outlined below are based on its structural alerts and data from analogous compounds.

5.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Handling: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[8]

-

PPE:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[8]

-

Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.

-

5.2. Spill and Disposal Procedures

-

Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for chemical waste.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Chlorinated waste often requires specific disposal streams.

5.3. Toxicological Profile (Inferred)

While specific toxicological data for this exact compound is limited, its structure suggests potential hazards:

-

Irritation: It is expected to be irritating to the skin, eyes, and respiratory tract.[8][9]

-

Toxicity: Classified as harmful if swallowed or in contact with skin. Chronic exposure to related chlorinated phenols and benzenes has been linked to liver and kidney effects.[10][11] Therefore, minimizing exposure is critical.

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for the modern synthetic chemist. Its predictable synthesis via the robust Williamson ether reaction, combined with its orthogonal reactivity, makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. By understanding its synthesis, characterization, and safe handling, researchers can effectively harness its potential to accelerate discovery.

References

- LibreTexts Chemistry. Williamson Ether Synthesis.

- University of California, Davis. The Williamson Ether Synthesis.

- Cole-Parmer. Material Safety Data Sheet - Benzene.

- University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis.

- NIST WebBook. Benzene, 1-chloro-4-ethoxy-.

- National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Benzene.

- OEHHA. Chronic Toxicity Summary 1,4-Dichlorobenzene.

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chlorobenzene.

Sources

- 1. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 6. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. govinfo.gov [govinfo.gov]

A Comprehensive Technical Guide to 1-Chloro-4-(2-chloroethoxy)benzene: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 1-Chloro-4-(2-chloroethoxy)benzene, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis protocols, chemical reactivity, and applications, grounding all claims in authoritative references.

Core Molecular Profile

A persistent point of confusion in literature and supplier catalogs is the distinction between "this compound" and the similarly named "1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene". The latter contains an additional ethoxy group. This guide focuses exclusively on This compound , whose structure consists of a p-chlorophenol core linked via an ether bond to a 2-chloroethyl group.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | (Calculated) |

| Molecular Weight | 191.05 g/mol | (Calculated) |

| IUPAC Name | This compound | (Nomenclature) |

| Canonical SMILES | C1=CC(=CC=C1Cl)OCCCl | (Structure) |

| XLogP3 | 3.2 | (Calculated) |

| Hydrogen Bond Donor Count | 0 | (Calculated) |

| Hydrogen Bond Acceptor Count | 1 | (Calculated) |

| Rotatable Bond Count | 3 | (Calculated) |

Synthesis and Mechanism: The Williamson Ether Synthesis

The most direct and industrially scalable method for preparing this compound is the Williamson ether synthesis.[2][3] This reaction is a cornerstone of organic chemistry, forming an ether from an alcohol (or phenol) and an organohalide.[2]

Mechanistic Principle

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] The key steps are:

-

Deprotonation: A strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-chlorophenol. This is a critical activation step, as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The newly formed 4-chlorophenoxide ion attacks the electrophilic carbon of an alkylating agent like 1,2-dichloroethane. This attack occurs from the backside, displacing a chloride ion (a good leaving group) in a concerted step to form the ether linkage.

The choice of alkylating agent is crucial. While 1,2-dichloroethane is inexpensive, 1-bromo-2-chloroethane is often preferred in laboratory settings as bromide is a better leaving group than chloride, potentially leading to higher yields and faster reaction times. The alkylating agent must be primary to favor the Sₙ2 pathway; secondary or tertiary halides would lead to competing elimination reactions.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis.

Reagents & Equipment:

-

4-chlorophenol

-

1,2-dichloroethane (or 1-bromo-2-chloroethane)

-

Sodium hydroxide (pellets) or Potassium carbonate (anhydrous powder)

-

A polar aprotic solvent (e.g., DMF, acetone)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator and distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) and the base (1.1-1.5 eq) in the chosen solvent.

-

Causality: Using a slight excess of the base ensures complete deprotonation of the phenol, maximizing the concentration of the active nucleophile.[4] A polar aprotic solvent is selected because it effectively solvates the cation of the base without solvating the nucleophile, enhancing its reactivity.[5]

-

-

Addition of Alkylating Agent: While stirring, add the alkylating agent (1.1 eq) to the mixture. Using an excess of the alkylating agent can lead to undesired side reactions.

-

Reflux: Heat the mixture to reflux for several hours (typically 4-12 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Refluxing ensures the reaction can be maintained at a constant, elevated temperature without loss of solvent.[5]

-

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, dichloromethane).[4]

-

Causality: This step separates the organic product from the inorganic salts (e.g., NaCl) and the unreacted base.

-

-

Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove any remaining base, then with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield the final, pure compound.

Chemical Reactivity and Applications

This compound is not typically an end-product but rather a versatile bifunctional intermediate. Its value lies in the distinct reactivity of its two chloro-substituents.

-

Aryl Chloride: The chlorine atom on the benzene ring is relatively unreactive towards typical nucleophilic substitution due to the high strength of the C(sp²)-Cl bond. It generally requires harsh conditions or metal catalysis for substitution.

-

Alkyl Chloride: The chlorine on the ethoxy side chain is a primary alkyl halide, making it an excellent electrophilic site for Sₙ2 reactions. This is the primary handle for synthetic elaboration.

This differential reactivity allows for selective modification, making it a valuable building block in multi-step syntheses.

Caption: Reactivity of the alkyl chloride for synthetic diversification.

Role in Drug Development

Aryl ethers with functionalized side chains are common motifs in pharmaceuticals. While direct applications of this specific molecule are not widely documented, structurally similar compounds serve as key intermediates in the synthesis of major drugs. For instance, (2-chloroethoxy)benzene is a precursor in the synthesis of tamoxifen derivatives, used in cancer therapy.[6] Furthermore, related chloro-benzyl-benzene structures are crucial for producing SGLT2 inhibitors like Dapagliflozin, an important anti-diabetic medication.[7] These examples underscore the strategic importance of molecules like this compound as building blocks for constructing complex active pharmaceutical ingredients (APIs).

Safety, Handling, and Toxicology

As a chlorinated aromatic ether, this compound requires careful handling. Specific toxicological data is limited, so precautions should be based on analogous compounds.

-

Hazards: Compounds in this class are often classified as irritants to the skin, eyes, and respiratory system.[8] Ingestion and inhalation should be avoided.

-

Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, splash goggles, and a lab coat.[10][11]

-

Keep away from heat, sparks, and open flames. Ethers can form explosive peroxides over time, although this risk is lower for aromatic ethers than for aliphatic ones.[12]

-

Ensure all equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[12][13]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[12]

Disclaimer: This information is for guidance only. Always consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before any handling or use.

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by its bifunctional nature. The strategic placement of a stable aryl chloride and a reactive primary alkyl chloride allows for selective, sequential chemical modifications. Its synthesis via the robust Williamson ether synthesis is well-established and scalable. While its primary role is as a building block for more complex molecules, particularly in the pharmaceutical industry, its structural motifs are indicative of a class of compounds with significant potential in ongoing research and development. Proper understanding of its synthesis, reactivity, and handling is essential for any scientist working in the field of organic and medicinal chemistry.

References

- 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene - Smolecule. (n.d.).

- 1-(2-Chloro-ethoxy)-4-ethoxy-benzene | SCBT - Santa Cruz Biotechnology. (n.d.).

- (2-Chloroethoxy)benzene | 622-86-6 - Smolecule. (2023, August 15).

- 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2, 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene Formula - ECHEMI. (n.d.).

- 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene | C15H15ClO2 | CID 18461181 - PubChem. (n.d.).

- Ethers - Handling and control of exposure. (2010, July 19). Retrieved from The University of Edinburgh, Health and Safety Department.

- 1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene - ChemicalBook. (n.d.).

- (2-Chloroethoxy)benzene|CAS 622-86-6 - Benchchem. (n.d.).

- (2-Chloroethoxy)benzene 98% | 622-86-6 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - GBL Gül Biyoloji Laboratuvarı. (2023, September 4).

- The Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry lab manual source.

- Williamson ether synthesis - Wikipedia. (n.d.).

- Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from The University of Edinburgh, Health and Safety Department.

- CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene. (2014, October 8).

- Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry lab manual source.

- Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry lab manual source.

- CAS No : 1662702-90-0 | Product Name : 1-Chloro-2-(4-ethoxybenzyl)benzene | Pharmaffiliates. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 30).

- Williamson Ether Synthesis - Edubirdie. (n.d.).

- ETHYL ETHER - University of California, Santa Barbara. (n.d.). Retrieved from University of California, Santa Barbara Environmental Health & Safety.

- Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. (n.d.).

- Benzene, 1-chloro-2-ethoxy- - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology.

- (2-Chloroethoxy)benzene 98% | 622-86-6 - Sigma-Aldrich (Israel). (n.d.).

- Benzene, (2-chloroethoxy)- | C8H9ClO | CID 12156 - PubChem, NIH. (n.d.).

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015, May 7).

- 2,4-dichloro-1-(2-chloroethoxy)benzene | CAS#:64010-13-5 | Chemsrc. (2025, September 21).

- (2-Chloroethoxy)benzene 98% | 622-86-6 - Sigma-Aldrich (Israel). (n.d.).

- Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1) - Cheméo. (n.d.).

- 1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene | 7501-11-3 | Benchchem. (n.d.).

- 1-(2-Chloroethoxy)-4-nitrobenzene | C8H8ClNO3 | CID 2764587 - PubChem. (n.d.).

Sources

- 1. Benzene, (2-chloroethoxy)- | C8H9ClO | CID 12156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]

- 6. Buy (2-Chloroethoxy)benzene | 622-86-6 [smolecule.com]

- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 10. dezenfeksiyon.gbl.com.tr [dezenfeksiyon.gbl.com.tr]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 1-Chloro-4-(2-chloroethoxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-4-(2-chloroethoxy)benzene. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By examining the physicochemical properties of the molecule and drawing logical comparisons with structurally similar compounds, this document offers valuable insights into solvent selection and the design of effective solubility studies. A detailed, best-practice experimental protocol is also provided to empower researchers to generate reliable solubility data in their own laboratories.

Introduction to this compound and the Critical Role of Solubility

This compound is a halogenated aromatic ether. Its molecular structure, featuring a chlorobenzene ring linked to a chloroethoxy group, suggests a molecule with moderate polarity. The presence of both chloro- and ether functionalities imparts specific electronic and steric characteristics that significantly influence its interactions with various solvents.

In the realms of pharmaceutical sciences, materials science, and synthetic chemistry, understanding the solubility of a compound is of paramount importance. Solubility dictates the feasibility of a compound's use in various applications, including:

-

Drug Development: Affects formulation, bioavailability, and efficacy.

-

Chemical Synthesis: Influences reaction kinetics, purification, and yield.[1]

-

Material Science: Determines its utility in the production of polymers and specialty chemicals.[1]

This guide will provide the foundational knowledge and practical methodologies to effectively address the solubility of this compound.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

2.1. Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its key physicochemical properties:

-

Polarity: The presence of two chlorine atoms and an ether linkage introduces polar character to the molecule. However, the benzene ring is nonpolar. This combination suggests that the compound is moderately polar.

-

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents (solvents that can donate a hydrogen bond).[3]

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, which may limit solubility.[2]

2.2. Insights from Structurally Related Compounds

Examining the solubility of structurally analogous compounds can provide valuable clues:

-

Chlorobenzene: This simpler molecule is soluble in most organic solvents but has very low solubility in water.[4] This highlights the influence of the nonpolar benzene ring.

-

1-Chloro-4-nitrobenzene: This compound is readily soluble in organic solvents like ethanol, acetone, and ether, but only slightly soluble in water.[5] The polar nitro group increases polarity compared to chlorobenzene, but the hydrophobic benzene ring still dominates its interaction with water.

-

(2-Chloroethoxy)benzene: This related ether is expected to have good solubility in a range of organic solvents.

Based on these comparisons, it is reasonable to predict that this compound will exhibit good solubility in moderately polar to nonpolar organic solvents and limited solubility in highly polar solvents like water.

A Curated Guide to Organic Solvents for Solubility Screening

The selection of an appropriate solvent is critical for any solubility determination study. The following table provides a list of common organic solvents, categorized by their polarity, which can be used for initial solubility screening of this compound.

| Solvent | Chemical Formula | Polarity Index | Dielectric Constant (20°C) | Solvent Type | Predicted Solubility of this compound |

| Hexane | C₆H₁₄ | 0.1 | 1.88 | Nonpolar | High |

| Toluene | C₇H₈ | 2.4 | 2.38 | Nonpolar | High |

| Dichloromethane | CH₂Cl₂ | 3.1 | 9.08 | Polar Aprotic | High |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 4.34 | Polar Aprotic | High |

| Acetone | C₃H₆O | 5.1 | 20.7 | Polar Aprotic | Moderate to High |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | Polar Aprotic | Moderate to High |

| Isopropanol | C₃H₈O | 3.9 | 18.3 | Polar Protic | Moderate |

| Ethanol | C₂H₅OH | 4.3 | 24.55 | Polar Protic | Moderate |

| Methanol | CH₃OH | 5.1 | 32.6 | Polar Protic | Low to Moderate |

| Acetonitrile | C₂H₃N | 5.8 | 37.5 | Polar Aprotic | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.7 | Polar Aprotic | Low |

| Water | H₂O | 10.2 | 80.1 | Polar Protic | Very Low |

Experimental Protocol for Determining Solubility

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the equilibrium solubility method, which is a reliable and widely accepted technique.[6]

4.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

4.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a vial. The goal is to have undissolved solid remaining after equilibration.

-

Add a known volume of the selected solvent to the vial.

-

Cap the vial tightly and vortex for 1-2 minutes to ensure initial mixing.[7]

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

4.3. Data Analysis and Reporting

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reliability of the results.

-

Report the solubility along with the temperature at which the determination was performed.

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene. (n.d.). PubChem.

- Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). (n.d.). Cheméo.

- 1-(2-Chloroethoxy)-4-nitrobenzene. (n.d.). PubChem.

- 1-Chloro-4-(chloromethyl)benzene. (n.d.). PubChem.

- Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and Related Compounds in Marine Pore Water by Automated Thermal Desorption-Gas chromatography/mass Spectrometry Using Disposable Optical Fiber. (2015). PubMed.

- 1-Chloro-2-ethoxybenzene. (2018, May 16). SIELC Technologies.

- 4-Nitrochlorobenzene. (n.d.). Solubility of Things.

- III Analytical Methods. (n.d.).

- 1-Chloro-4-[(chloromethoxy)methyl]benzene. (n.d.). PubChem.

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.

- Chlorobenzene. (n.d.). Wikipedia.

Sources

- 1. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]

- 2. youtube.com [youtube.com]

- 3. 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene | C15H15ClO2 | CID 18461181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorobenzene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. saltise.ca [saltise.ca]

"1-Chloro-4-(2-chloroethoxy)benzene" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-4-(2-chloroethoxy)benzene

Introduction

This compound is a halogenated aromatic ether. Its chemical structure, featuring a dichlorinated functionality, makes it a molecule of interest in synthetic chemistry, potentially as an intermediate in the development of more complex chemical entities. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation herein is grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, offering a robust framework for researchers, scientists, and drug development professionals to identify and characterize this molecule.

Molecular Structure and Properties

To fully interpret spectroscopic data, a clear understanding of the molecule's structure is essential. This compound consists of a 1,4-disubstituted (para) benzene ring. One substituent is a chlorine atom, and the other is a 2-chloroethoxy group (-O-CH₂-CH₂-Cl).

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principles and Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like chlorine and oxygen) decrease the electron density around nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield). Protons on adjacent carbons will couple, leading to signal splitting, with the number of peaks in a signal given by the n+1 rule (where n is the number of equivalent neighboring protons).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2, H-6 (Aromatic) | ~ 6.88 | Doublet (d) | ~ 9.0 | 2H | Protons ortho to the electron-donating ether group are shielded relative to H-3/H-5. |

| H-3, H-5 (Aromatic) | ~ 7.25 | Doublet (d) | ~ 9.0 | 2H | Protons ortho to the electron-withdrawing chlorine atom are deshielded. |

| H-7 (-O-CH₂-) | ~ 4.20 | Triplet (t) | ~ 6.0 | 2H | Deshielded by the adjacent oxygen atom. Split by the two H-8 protons. |

| H-8 (-CH₂-Cl) | ~ 3.85 | Triplet (t) | ~ 6.0 | 2H | Deshielded by the adjacent chlorine atom. Split by the two H-7 protons. |

Interpretation: The aromatic region is expected to show a classic AA'BB' system, which often appears as two distinct doublets for para-substituted rings. The protons adjacent to the oxygen (H-2, H-6) will be upfield compared to the protons adjacent to the chlorine (H-3, H-5), consistent with the known directing effects of these substituents. The aliphatic region will feature two triplets of equal integration. The methylene group attached to the oxygen (H-7) is expected to be further downfield than the one attached to the chlorine (H-8) due to oxygen's higher electronegativity in this context.[1][2]

¹³C NMR Spectroscopy

Principles and Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbons bonded to electronegative atoms are deshielded and appear downfield. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single sharp peak.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-Cl) | ~ 126.5 | Aromatic carbon bonded to chlorine. |

| C-2, C-6 (CH) | ~ 116.0 | Aromatic carbons ortho to the ether oxygen. Shielded. |

| C-3, C-5 (CH) | ~ 129.5 | Aromatic carbons ortho to the chlorine. |

| C-4 (C-O) | ~ 157.0 | Aromatic carbon bonded to oxygen, significantly deshielded. |

| C-7 (-O-CH₂) | ~ 68.0 | Aliphatic carbon bonded to oxygen. |

| C-8 (-CH₂-Cl) | ~ 42.5 | Aliphatic carbon bonded to chlorine. |

Interpretation: Four signals are expected in the aromatic region (δ 110-160 ppm) and two in the aliphatic region (δ 40-70 ppm). The carbon directly attached to the oxygen (C-4) will be the most downfield aromatic carbon. The carbon attached to the aliphatic chlorine (C-8) will be significantly upfield compared to the carbon attached to the ether oxygen (C-7).[3]

Infrared (IR) Spectroscopy

Principles and Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |

| 2980 - 2850 | C-H Aliphatic Stretch | Medium | Characteristic of C-H bonds in the ethyl chain. |

| 1595, 1490 | C=C Aromatic Ring Stretch | Medium-Strong | Key indicator of the benzene ring skeleton. |

| ~ 1245 | C-O-C Asymmetric Stretch | Strong | A strong, prominent band indicating an aryl-alkyl ether.[4] |

| ~ 1040 | C-O-C Symmetric Stretch | Medium | Complements the asymmetric stretch for ether identification. |

| 1100 - 1000 | C-Cl Aromatic Stretch | Medium-Strong | Position can vary, but expected in this region for chlorobenzene derivatives.[5] |

| 800 - 600 | C-Cl Aliphatic Stretch | Strong | Characteristic of the chloroalkane functionality. |

| ~ 830 | C-H Out-of-Plane Bend | Strong | A strong band indicative of 1,4- (para) disubstitution on a benzene ring. |

Interpretation: The IR spectrum should prominently display a strong C-O-C stretching band around 1245 cm⁻¹, confirming the ether linkage. The presence of the aromatic ring will be confirmed by C=C stretches and aromatic C-H stretches. Crucially, a strong band around 830 cm⁻¹ would provide compelling evidence for the para-substitution pattern. The C-Cl stretches for both the aromatic and aliphatic chlorides will also be present.

Mass Spectrometry (MS)

Principles and Causality: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern provides a molecular fingerprint and valuable structural information.

Predicted Mass Spectrum Data (EI-MS):

| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 192 / 194 / 196 | [C₈H₈Cl₂]⁺• | Molecular Ion (M⁺•) : The intact molecule. The isotopic pattern with a ratio of ~9:6:1 is the definitive signature for a molecule containing two chlorine atoms. |

| 128 / 130 | [C₆H₄ClO]⁺ | Loss of the chloroethyl radical (•CH₂CH₂Cl) via cleavage of the ether C-O bond. |

| 111 / 113 | [C₆H₄Cl]⁺ | Loss of the entire chloroethoxy group (•OCH₂CH₂Cl). |

| 63 | [C₂H₄Cl]⁺ | Cleavage of the Ar-O bond, resulting in the chloroethoxy cation. |

Interpretation: The most critical feature is the molecular ion cluster at m/z 192, 194, and 196. The relative intensities of these peaks, dictated by the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), provide unambiguous evidence for the presence of two chlorine atoms. The fragmentation pattern is driven by the cleavage of the bonds in the chloroethoxy side chain, which are weaker than the bonds within the stable aromatic ring. The formation of the chlorophenoxy cation (m/z 128/130) is an expected dominant pathway.[6][7][8]

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific machine in use.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with care, following standard laboratory safety procedures.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- MedchemExpress. (2025). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet.